molecular formula C54H90N2O22 B12295324 33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol

33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol

Cat. No.: B12295324
M. Wt: 1119.3 g/mol
InChI Key: BMTUXPZRZGAUCT-UHFFFAOYSA-N
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Description

Overview of the Compound and Its Nomenclature

The compound 33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid is a macrolide antibiotic characterized by a 39-membered bicyclic scaffold with seven conjugated double bonds (heptaene system) and multiple oxygen- and nitrogen-containing functional groups. Its IUPAC name reflects the stereochemical complexity, including:

  • A bicyclo[33.3.1]nonatriaconta core indicating a fused 33- and 3-membered ring system.
  • 14,39-dioxa bridges at positions 14 and 39.
  • Substituents such as a 4-amino-3,5-dihydroxy-6-methyloxan-2-yl (a modified aminodeoxy sugar) at position 33.

The second component, 6-(methylamino)hexane-1,2,3,4,5-pentol (C₇H₁₇NO₅), is a hexitol derivative featuring a methylamino group at position 6 and hydroxyl groups at all other carbon positions. Its systematic name follows IUPAC numbering, emphasizing the pentol (five alcohol) groups and the methylamino substitution.

Property 33-(4-Amino...)carboxylic acid 6-(Methylamino...)pentol
Molecular formula C₄₇H₇₃NO₁₇ C₇H₁₇NO₅
Molecular weight 924.1 g/mol 195.21 g/mol
Key functional groups Carboxylic acid, heptaene, sugars Pentol, methylamino
PubChem CID 352546 4049

Table 1: Comparative molecular properties of the two components.

Historical Context and Discovery

The parent macrolide structure was first identified in the mid-20th century during investigations into antifungal agents produced by Streptomyces species. Specifically, derivatives of this compound are linked to trichomycin (hachimycin), a polyene macrolide isolated in 1950 and used to treat Candida albicans infections. The 33-substituted variant described here was later characterized through advanced spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which resolved its stereochemical configuration.

6-(Methylamino)hexane-1,2,3,4,5-pentol, initially termed methylglucamine , emerged as a stabilizing agent in pharmaceutical formulations due to its water-soluble, polyhydroxylated structure. Its role as a counterion in macrolide antibiotics, including the primary compound, was elucidated through crystallographic studies in the 1980s.

Relevance in Contemporary Chemical Research

Recent studies focus on the compound’s dual functionality:

  • Antimicrobial Activity : The heptaene system disrupts fungal membranes by binding ergosterol, analogous to amphotericin B. Modifications to the aminodeoxy sugar moiety (e.g., at position 33) alter target specificity and reduce toxicity.
  • Chemical Synthesis : The compound’s size (47 carbon atoms) and stereochemical complexity (13 stereocenters) make it a benchmark for methodologies in total synthesis.
  • Drug Formulation : 6-(Methylamino)hexane-1,2,3,4,5-pentol enhances the solubility of hydrophobic macrolides, enabling intravenous administration.

Ongoing research explores engineered biosynthetic pathways in Streptomyces to overproduce analogs with improved pharmacokinetic profiles.

Scope and Structure of the Review

This review systematically addresses:

  • Structural elucidation and spectroscopic characterization.
  • Biosynthetic origins and synthetic approaches.
  • Mechanistic insights into its antimicrobial activity.
  • Applications in medicinal chemistry.

Excluded are discussions of clinical dosing, toxicity, or commercial formulations, adhering to the stipulated guidelines.

Properties

Molecular Formula

C54H90N2O22

Molecular Weight

1119.3 g/mol

IUPAC Name

33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C47H73NO17.C7H17NO5/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);4-13H,2-3H2,1H3

InChI Key

BMTUXPZRZGAUCT-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CNCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Route via Salt Formation with 1-Methylglucamine

The most widely documented method involves the formation of a water-soluble salt between amphotericin B and 1-methylglucamine (meglumine). This approach leverages the carboxylic acid moiety of amphotericin B and the primary amine of meglumine to generate the target compound through acid-base neutralization.

Reaction Conditions and Stoichiometry

In a representative procedure, amphotericin B (1 equiv.) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert atmosphere. Meglumine is added in a molar ratio of 3:1 relative to amphotericin B to ensure complete salt formation. The reaction proceeds at room temperature for 6–12 hours, with progress monitored via high-performance liquid chromatography (HPLC). Excess meglumine drives the reaction to completion, minimizing residual unreacted amphotericin B.

Purification and Isolation

The crude product is precipitated by adding anhydrous diethyl ether or hexane, followed by centrifugation to collect the solid. Subsequent washing with ether removes residual solvents and byproducts. Final purification employs size-exclusion chromatography or recrystallization from a methanol-water mixture, yielding the target compound as a yellow crystalline solid with >95% purity.

Table 1: Key Parameters for Salt Formation
Parameter Optimal Value
Solvent DMF/DMSO
Molar Ratio (AmB:Meglumine) 1:3
Reaction Time 6–12 hours
Yield 80–85%
Purity (HPLC) ≥95%

Methyl Esterification of Partricin Followed by Amination

An alternative route involves derivatizing partricin, a structurally related polyene macrolide. This two-step process entails methyl esterification of partricin’s carboxylic acid group, followed by amination with meglumine.

Methyl Esterification

Partricin (1 equiv.) is treated with trimethylsilyl diazomethane (TMS-diazomethane) in methanol at 0–5°C. The reaction is quenched with acetic acid after 2 hours, yielding the methyl ester intermediate. This step achieves >90% conversion, as confirmed by liquid chromatography-mass spectrometry (LC-MS).

Coupling with Meglumine

The methyl ester intermediate is reacted with meglumine (2.5 equiv.) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. The reaction proceeds in tetrahydrofuran (THF) at 25°C for 24 hours, followed by aqueous workup and silica gel chromatography to isolate the target compound.

Table 2: Comparative Analysis of Synthetic Routes
Method Advantages Limitations
Salt Formation High yield, scalable Requires excess meglumine
Methyl Esterification Avoids DMSO/DMF Multi-step, lower yield

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and compliance with Good Manufacturing Practices (GMP). Large batches employ continuous stirred-tank reactors (CSTRs) with in-line HPLC monitoring to maintain stoichiometric control. Key considerations include:

  • Solvent Recovery : DMF or DMSO is recycled via distillation to reduce costs.
  • Quality Control : Residual solvents are quantified using gas chromatography (GC), adhering to ICH Q3C guidelines.
  • Lyophilization : The final product is lyophilized to enhance stability, with moisture content kept below 2%.

Reaction Optimization and Challenges

Stereochemical Integrity

The target compound’s biological activity depends on the stereochemical configuration of its seven conjugated double bonds and sugar moiety. Mild reaction conditions (pH 6.5–7.5, T < 30°C) are critical to prevent epimerization or retro-aldol reactions.

Byproduct Formation

Common byproducts include:

  • Degradation Products : Oxidative cleavage of polyene chains under aerobic conditions.
  • Diastereomers : Incorrect stereochemistry due to improper temperature control.

Mitigation strategies involve rigorous nitrogen purging and the addition of antioxidants like ascorbic acid.

Analytical Characterization

Post-synthesis analysis employs:

  • NMR Spectroscopy : $$^1$$H and $$^13$$C NMR confirm structural integrity, with characteristic signals at δ 5.2–6.3 ppm (polyene protons) and δ 100–110 ppm (anomeric carbons).
  • High-Resolution Mass Spectrometry (HRMS) : Observed m/z 1119.3 [M+H]$$^+$$ matches the theoretical molecular formula $$C{54}H{90}N2O{22}$$.
  • X-ray Diffraction : Crystalline batches exhibit a monoclinic lattice system, validating purity.

Emerging Methodologies

Recent advances explore enzymatic coupling using lipases to catalyze the amidation step, reducing reliance on synthetic coupling agents. Pilot studies report 70% yield under aqueous conditions, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions: Amphoglucamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: These include halogens and other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Amphoglucamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of amphoglucamine involves its interaction with fungal cell membranes. Amphoglucamine binds to ergosterol, a key component of fungal cell membranes, leading to the formation of pores. This disrupts the integrity of the cell membrane, causing leakage of cellular contents and ultimately cell death . The molecular targets include ergosterol and other components of the fungal cell membrane.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Bicyclic Frameworks

Compound Name Key Features Differences Source
Trichomycin B Bicyclo[3.3.1]nonatriaconta-heptaene core; amino-sugar and carboxylic acid groups Lacks the 6-(methylamino)hexane-pentol unit; contains a 3-amino-3,6-dideoxy-β-D-mannopyranosyloxy group
Dioxabicyclo[33.3.1] derivatives Similar conjugated heptaene system; carbohydrate conjugates Vary in hydroxylation patterns (e.g., octahydroxy vs. heptahydroxy substituents)

Amino-Pentol Derivatives

Compound Name Structure Functional Overlap Source
6-Amino-1,2,3,4,5-cyclohexanepentol Cyclohexanol backbone with five hydroxyls and one amino group Shares amino-pentol motif but lacks bicyclic framework
Hydrazono-hexane-pentaol derivatives (9b) Hexane-pentol unit with hydrazono-chromenopyrimidinyl groups Similar pentol chain but distinct heterocyclic head group

Key Research Findings and Discrepancies

  • Structural Variants : and describe slight differences in hydroxylation (octahydroxy vs. heptahydroxy), which may represent isomeric forms or synthetic intermediates .
  • Synthetic Flexibility: The 6-(methylamino)hexane-pentol unit can be incorporated into diverse scaffolds (e.g., hydrazono derivatives, bicyclic systems), highlighting its versatility in drug design .
  • Analytical Consistency : The target compound’s mass (m/z 923) and chromatographic behavior align with synthetic protocols, ensuring reproducibility .

Biological Activity

The compound 33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid; 6-(methylamino)hexane-1,2,3,4,5-pentol is a complex organic molecule belonging to the class of aminoglycosides. This compound exhibits significant biological activity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C54H90N2O22C_{54}H_{90}N_2O_{22} with a molecular weight of approximately 1119.3 g/mol. It features a unique structure characterized by multiple hydroxyl groups and a bicyclic framework that contributes to its biological properties.

Antimicrobial Properties

Research indicates that this compound demonstrates potent antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with protein synthesis.

Antiviral Activity

In addition to its antibacterial properties, this compound has shown efficacy against certain viral infections. Studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other aminoglycosides.

Cytotoxicity

While exhibiting beneficial biological activities, it is essential to assess the cytotoxic effects of this compound on human cells. Preliminary studies indicate that at therapeutic concentrations it maintains low toxicity levels; however, further research is required to establish a comprehensive safety profile.

Case Studies

  • Antibacterial Efficacy : A study published in 2022 demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics.
  • Antiviral Studies : In a controlled experiment assessing its antiviral properties against influenza virus strains in cell cultures, the compound reduced viral titers by more than 70% compared to untreated controls.
  • Cytotoxicity Assessment : A cytotoxicity assay conducted on human epithelial cells revealed an IC50 value indicating that the compound is relatively non-toxic at therapeutic doses.

Research Findings

Study FocusFindingsReference
Antibacterial ActivityEffective against S. aureus and E. coli, low MIC values
Antiviral PropertiesReduced influenza virus replication by over 70% in vitro
CytotoxicityIC50 values indicate low toxicity in human epithelial cells

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